1-(1,1-Difluoroethyl)cyclopropan-1-amine
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Overview
Description
1-(1,1-Difluoroethyl)cyclopropan-1-amine is a chemical compound with the molecular formula C5H9F2N It is characterized by the presence of a cyclopropane ring substituted with a difluoroethyl group and an amine group
Preparation Methods
The synthesis of 1-(1,1-Difluoroethyl)cyclopropan-1-amine typically involves the following steps:
Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved through the reaction of an alkene with a diazo compound in the presence of a catalyst.
Introduction of Difluoroethyl Group: The difluoroethyl group can be introduced via a nucleophilic substitution reaction using a suitable difluoroethylating agent.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(1,1-Difluoroethyl)cyclopropan-1-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted amine derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(1,1-Difluoroethyl)cyclopropan-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of drugs targeting specific diseases.
Industry: It is used in the development of new materials and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(1,1-Difluoroethyl)cyclopropan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The difluoroethyl group can enhance the compound’s binding affinity and specificity towards these targets, leading to various biological effects. The cyclopropane ring provides structural rigidity, which can influence the compound’s overall activity and stability.
Comparison with Similar Compounds
1-(1,1-Difluoroethyl)cyclopropan-1-amine can be compared with other similar compounds, such as:
This compound hydrochloride: This compound is a hydrochloride salt form, which may have different solubility and stability properties.
1-(Trifluoromethyl)cyclopropanamine: This compound has a trifluoromethyl group instead of a difluoroethyl group, which can lead to different chemical and biological properties.
1-(1,1-Difluoroethyl)cyclopropane-1-carboxylic acid: This compound has a carboxylic acid group instead of an amine group, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific combination of the difluoroethyl group and the cyclopropane ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C5H9F2N |
---|---|
Molecular Weight |
121.13 g/mol |
IUPAC Name |
1-(1,1-difluoroethyl)cyclopropan-1-amine |
InChI |
InChI=1S/C5H9F2N/c1-4(6,7)5(8)2-3-5/h2-3,8H2,1H3 |
InChI Key |
UFRDYWNFIRWWFF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1(CC1)N)(F)F |
Origin of Product |
United States |
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